molecular formula C18H17N B14490095 N-(3,5-Dimethylphenyl)naphthalen-1-amine CAS No. 63350-99-2

N-(3,5-Dimethylphenyl)naphthalen-1-amine

Katalognummer: B14490095
CAS-Nummer: 63350-99-2
Molekulargewicht: 247.3 g/mol
InChI-Schlüssel: WDTFQYQKDZEQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dimethylphenyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H17N. This compound is notable for its structural complexity, combining a naphthalene ring with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 3,5-dimethylbenzaldehyde under specific conditions. One common method is the thermal condensation reaction, where the reactants are heated in an oil bath at around 423 K for a short duration until the starting materials are completely consumed .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process often involves the use of catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed coupling reactions are commonly employed in the large-scale production of arylamines .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(3,5-Dimethylphenyl)naphthalen-1-amine is unique due to the presence of the dimethyl groups, which enhance its hydrophobic interactions and binding affinity to proteins. This makes it particularly useful in studies involving protein-ligand interactions and in the development of therapeutic agents.

Eigenschaften

CAS-Nummer

63350-99-2

Molekularformel

C18H17N

Molekulargewicht

247.3 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)naphthalen-1-amine

InChI

InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3

InChI-Schlüssel

WDTFQYQKDZEQHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.